

Technical Guide: Unraveling the Intellectual Property Landscape of NV03

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NV03

Cat. No.: B1193381

[Get Quote](#)

Disclaimer: The identifier "**NV03**" is associated with at least two distinct therapeutic candidates in the biomedical field. This guide addresses both entities to provide a comprehensive overview. The first section details **NV03**, a small molecule inhibitor of UHRF1, and the second section describes NOV03 (Perfluorohexyloctane), an ophthalmic solution for Dry Eye Disease.

Part 1: NV03 - A Small Molecule Antagonist of UHRF1

This section focuses on **NV03**, a promising small-molecule inhibitor targeting the UHRF1 protein, a key player in epigenetic regulation and a target of interest in oncology.

Core Intellectual Property and Data Summary

NV03 is a selective antagonist of the interaction between Ubiquitin-like with PHD and RING finger domains 1 (UHRF1) and histone H3 trimethylated at lysine 9 (H3K9me3).[1][2] It was developed through a limited structure-based optimization of a parent compound, NV01.[3][4] The primary intellectual property revolves around its composition of matter and its method of use in targeting cancers associated with UHRF1 overexpression.

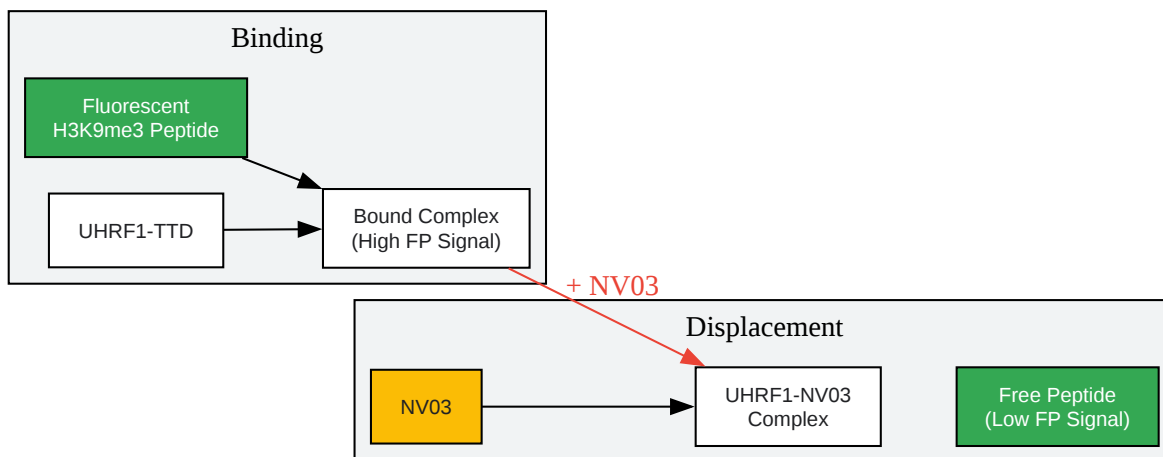
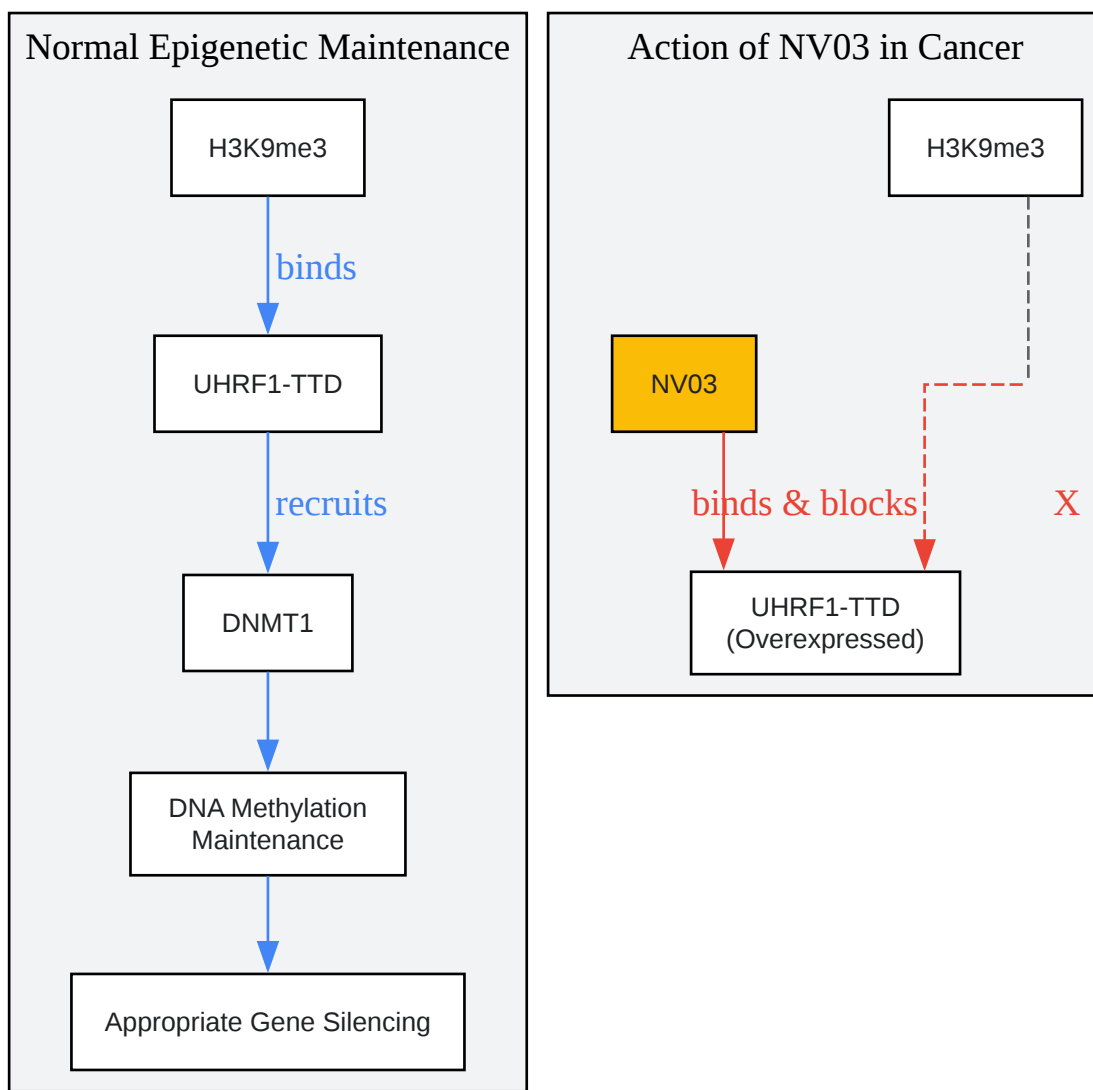
Table 1: Quantitative Data for **NV03**

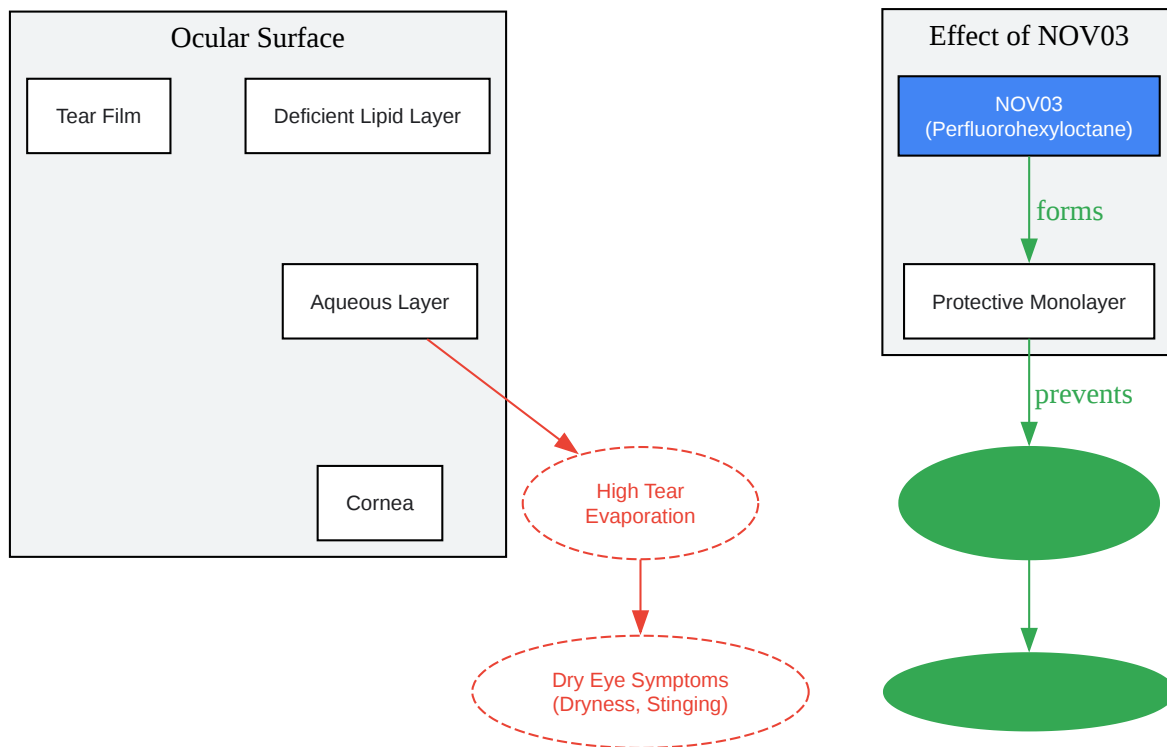
Parameter	Value	Target Domain	Method	Source
Binding Affinity (Kd)	2.4 μ M	UHRF1 Tandem Tudor Domain (TTD)	H3K9me3 peptide displacement assay	[2] [3] [4]
Precursor Binding Affinity (Kd of NV01)	5 μ M	UHRF1 Tandem Tudor Domain (TTD)	H3K9me3 peptide displacement assay	[3] [4]

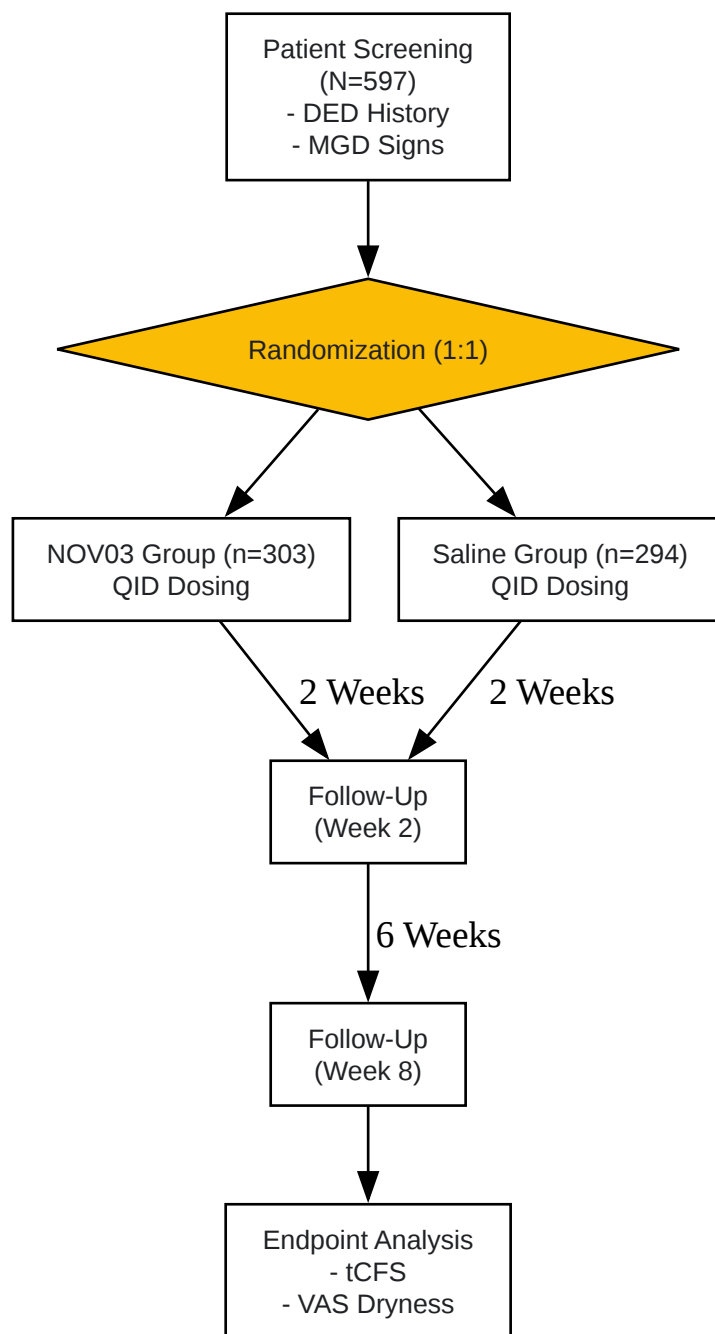
Mechanism of Action and Signaling Pathway

UHRF1 is a crucial multidomain protein that links DNA methylation and histone modifications, playing a vital role in maintaining epigenetic patterns, particularly during DNA replication.[\[3\]](#)[\[4\]](#)[\[5\]](#) The Tandem Tudor Domain (TTD) of UHRF1 specifically recognizes and binds to H3K9me2/3, a repressive histone mark.[\[1\]](#)[\[3\]](#) This interaction is essential for recruiting DNA methyltransferase 1 (DNMT1) to newly synthesized DNA, ensuring the faithful inheritance of DNA methylation patterns.[\[1\]](#) In many cancers, UHRF1 is overexpressed, leading to the silencing of tumor suppressor genes.[\[1\]](#)

NV03 acts by competitively binding to the H3K9me3-binding pocket of the UHRF1-TTD, thereby disrupting the interaction between UHRF1 and the histone tail. This antagonism is expected to inhibit the recruitment of DNMT1 and restore the expression of tumor suppressor genes.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Small-Molecule Antagonists of the H3K9me3 Binding to UHRF1 Tandem Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UHRF1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Technical Guide: Unraveling the Intellectual Property Landscape of NV03]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193381#nv03-patent-and-intellectual-property-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com